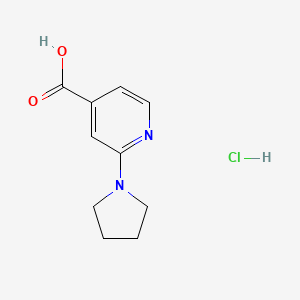

2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride

Description

BenchChem offers high-quality 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEAXXJGSQRYPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery of Novel Pyrrolidine-Based Isonicotinic Acid Compounds

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic hybridization of pharmacologically significant moieties represents a cornerstone of rational drug design. This guide delves into the synthesis and evaluation of a novel class of compounds emerging from the confluence of two such "privileged scaffolds": the pyrrolidine ring and the isonicotinic acid core. The five-membered saturated pyrrolidine ring, a ubiquitous feature in natural products and FDA-approved drugs, offers a three-dimensional architecture that allows for a nuanced exploration of chemical space.[1][2] Concurrently, the isonicotinic acid framework, a key component of potent therapeutic agents, provides a robust anchor for molecular interactions with a variety of biological targets.[3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, elucidating a systematic approach to the discovery, synthesis, and biological characterization of novel pyrrolidine-based isonicotinic acid compounds.

Rationale and Design: A Symphony of Structure and Function

The impetus for designing hybrid molecules incorporating both pyrrolidine and isonicotinic acid stems from the complementary functionalities these structures offer. The pyrrolidine moiety can enhance aqueous solubility and introduce stereochemical complexity, which is often crucial for target-specific interactions.[1] The isonicotinic acid core, a derivative of pyridine carboxylic acid, has a rich history in the development of drugs for a wide range of diseases, including tuberculosis, cancer, and inflammatory conditions.[3] The amide linkage between these two fragments provides a stable and synthetically accessible bridge, allowing for the systematic exploration of structure-activity relationships (SAR).

Our design strategy focuses on the synthesis of a library of N-(substituted-pyrrolidinyl)isonicotinamides. Variations in the substitution pattern on both the pyrrolidine and isonicotinic acid rings are proposed to modulate the physicochemical and pharmacological properties of the final compounds.

Synthetic Strategy and Mechanistic Insights

The synthesis of the target compounds is predicated on a robust and well-established amide coupling reaction. The general synthetic pathway involves the activation of isonicotinic acid followed by its reaction with a substituted aminopyrrolidine.

General Synthetic Protocol: Amide Bond Formation

The cornerstone of our synthetic approach is the formation of an amide bond between isonicotinic acid (or a derivative thereof) and an appropriately substituted aminopyrrolidine. A common and effective method for this transformation is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent like N,N-dimethylformamide (DMF).[4]

Step-by-Step Protocol:

-

Acid Activation: In a dry round-bottom flask under an inert atmosphere, dissolve isonicotinic acid (1.0 equivalent) in anhydrous DMF. Add a suitable base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), and cool the mixture to 0 °C.

-

Coupling Agent Addition: To the cooled solution, add the coupling agent (e.g., EDC, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 30 minutes to allow for the formation of the active ester intermediate.

-

Amine Addition: Add the desired substituted aminopyrrolidine (1.1 equivalents) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a coupling agent like EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine nucleophile. The addition of a base is crucial to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation. Anhydrous conditions are essential to prevent the hydrolysis of the activated intermediate.

Characterization of Synthesized Compounds

The structural integrity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | To confirm the molecular structure and assess purity. | Characteristic peaks for the pyrrolidine and isonicotinic acid protons and carbons. The amide proton will typically appear as a broad singlet. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of the target compound. |

| Infrared (IR) Spectroscopy | To identify key functional groups. | A characteristic C=O stretch for the amide carbonyl and an N-H stretch. |

| Elemental Analysis | To determine the elemental composition of the compound. | The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values. |

Self-Validating System: The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the identity and purity of the synthesized compounds. For instance, the presence of the amide carbonyl in the IR spectrum should be corroborated by the corresponding carbon signal in the ¹³C NMR spectrum and the correct molecular weight in the mass spectrum.[2]

Biological Evaluation: A Multi-pronged Approach

The synthesized library of pyrrolidine-based isonicotinic acid compounds will be subjected to a comprehensive biological evaluation to assess their potential as therapeutic agents. This screening cascade will initially focus on two key areas with a high incidence of unmet medical needs: infectious diseases and oncology.

Antimicrobial Activity Screening

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[5] The synthesized compounds will be screened for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

-

Preparation of Bacterial Inoculum: Aseptically prepare a bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Trustworthiness of the Protocol: This method is a standardized and widely accepted protocol for determining the antimicrobial susceptibility of bacteria. The inclusion of positive and negative controls ensures the validity of the experimental results.

Anticancer Activity Screening

The pyrrolidine and isonicotinic acid scaffolds are present in numerous anticancer agents.[6][7] The synthesized compounds will be evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Protocol: Cell Viability Assessment using the MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Expertise in Interpretation: A low IC₅₀ value indicates high potency. It is crucial to compare the IC₅₀ values against different cancer cell lines to assess the compound's selectivity. Cytotoxicity against normal, non-cancerous cell lines should also be evaluated to determine the therapeutic index.

Structure-Activity Relationship (SAR) Studies

The data generated from the biological screening will be instrumental in establishing a robust SAR. The goal is to understand how different substituents on the pyrrolidine and isonicotinic acid rings influence the biological activity.

Key SAR Questions to Address:

-

What is the effect of the position and nature of substituents on the pyrrolidine ring?

-

How do electron-donating and electron-withdrawing groups on the isonicotinic acid ring affect potency and selectivity?

-

Does the stereochemistry of the pyrrolidine ring play a role in biological activity?

A systematic analysis of the SAR will guide the design of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.[8]

Conclusion and Future Directions

This technical guide outlines a comprehensive and rational approach to the discovery of novel pyrrolidine-based isonicotinic acid compounds. By leveraging the strengths of these two privileged scaffolds, there is significant potential to identify new lead compounds for the treatment of infectious diseases and cancer. The iterative process of design, synthesis, biological evaluation, and SAR analysis will be crucial in advancing these novel chemical entities through the drug discovery pipeline. Future work will focus on the optimization of lead compounds, in vivo efficacy studies, and elucidation of the mechanism of action.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 37.

-

Synthesis and in Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

-

(2021). Synthesis, Characterization and Morphological Study of Nicotinamide and p-Coumaric Acid Cocrystal. ResearchGate. Retrieved January 26, 2026, from [Link]

- Chebanov, V. A., & Desenko, S. M. (2009). The Zincke reaction. Chemistry of Heterocyclic Compounds, 45(2), 125–148.

-

Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Zhang, H., Lu, X., Zhang, L. R., Liu, J. J., Yang, X. H., Wang, X. M., & Zhu, H. L. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411–1416.

-

Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. (2023). Impactfactor. Retrieved January 26, 2026, from [Link]

-

Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione: Synthetic Communications. (2023). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). MDPI. Retrieved January 26, 2026, from [Link]

-

Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023). Indian Journal of Pharmaceutical Education and Research. Retrieved January 26, 2026, from [Link]

-

Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2023). MDPI. Retrieved January 26, 2026, from [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). Semantic Scholar. Retrieved January 26, 2026, from [Link]

-

Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. (2020). East China Normal University. Retrieved January 26, 2026, from [Link]

-

Antibacterial activity of pyrrolidine dithiocarbamate. (2001). PubMed. Retrieved January 26, 2026, from [Link]

-

NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers. (2024). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2023). MDPI. Retrieved January 26, 2026, from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 26, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Anticancer Activity of Some Molecules Other Than Nitrogen Containing Heterocyclic Moeities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Convergence of Pyridine and Pyrrolidine Scaffolds: A Technical Guide to the Therapeutic Potential of Isonicotinic Acid Pyrrolidine Derivatives

Foreword: Unlocking Synergistic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds often leads to the discovery of novel therapeutic agents with enhanced potency and selectivity. This guide delves into the promising synergy between two such scaffolds: the isonicotinic acid moiety, a cornerstone in the development of antitubercular and anti-inflammatory drugs, and the pyrrolidine ring, a versatile building block found in numerous FDA-approved pharmaceuticals.[1][2] The resulting isonicotinic acid pyrrolidine derivatives represent a compelling class of compounds with a broad and largely untapped therapeutic potential.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the rationale behind the synthesis, evaluation, and mechanistic exploration of these hybrid molecules. We will explore their promise in oncology, neuroprotection, and inflammation, providing not just the "what" but the "why" behind the experimental designs and the interpretation of their outcomes.

I. The Architectural Blueprint: Rationale for Hybridization

The therapeutic prowess of isonicotinic acid derivatives is well-documented, with isoniazid being a prime example of their clinical success in treating tuberculosis.[3] The pyridine ring, being electron-deficient, facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group offers a key point for modification and can coordinate with metal ions in enzyme active sites.[2]

Conversely, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a ubiquitous motif in natural products and pharmaceuticals, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold for diverse substitutions.[1] Its non-planar, flexible nature allows for optimal spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for target proteins.

The conjugation of these two pharmacophores, typically through a robust amide linkage, creates a new chemical entity with the potential for:

-

Enhanced Biological Activity: The combined structural features can lead to synergistic interactions with biological targets.

-

Modulated Physicochemical Properties: The pyrrolidine moiety can influence the solubility, lipophilicity, and metabolic stability of the parent isonicotinic acid derivative.

-

Novel Mechanisms of Action: The hybrid structure may interact with different or multiple biological targets compared to its individual components.

II. Synthetic Strategies: Forging the Isonicotinoyl-Pyrrolidine Bond

The cornerstone of synthesizing isonicotinic acid pyrrolidine derivatives is the formation of a stable amide bond. A reliable and widely applicable method is the amide coupling reaction .

Core Synthesis Workflow: Amide Coupling of Isonicotinic Acid and Pyrrolidine

Caption: General workflow for the synthesis of isonicotinic acid pyrrolidine amides.

Detailed Experimental Protocol: Synthesis of (Pyrrolidin-1-yl)(pyridin-4-yl)methanone

This protocol provides a robust method for the synthesis of the core isonicotinic acid pyrrolidine amide structure.

Materials:

-

Isonicotinic acid

-

Pyrrolidine

-

1-Propylphosphonic anhydride (T3P) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add isonicotinic acid (1.0 eq.). Dissolve the acid in anhydrous DMF or DCM.

-

Base and Amine Addition: Add triethylamine (2.0-3.0 eq.) to the solution, followed by the dropwise addition of pyrrolidine (1.1 eq.).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the coupling agent (e.g., T3P solution or a solution of DCC in the reaction solvent) (1.2 eq.).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (pyrrolidin-1-yl)(pyridin-4-yl)methanone.[4]

Self-Validation: The purity and identity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the carboxylic acid proton in the ¹H NMR spectrum and the appearance of characteristic pyrrolidine and pyridine signals are key indicators of successful amide bond formation.

III. Therapeutic Frontiers: Applications and Mechanistic Insights

The therapeutic potential of isonicotinic acid pyrrolidine derivatives spans several critical areas of modern medicine.

A. Oncology: Targeting Cancer Cell Proliferation and Survival

The hybridization of isonicotinic acid and pyrrolidine moieties has yielded compounds with promising anticancer activities.[5][6] These derivatives can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell signaling pathways.

Mechanism of Action: A plausible mechanism of action for some of these derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Pyrrolidine-containing compounds have been identified as inhibitors of kinases within this pathway.[1]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by isonicotinic acid pyrrolidine derivatives.

Experimental Evaluation: In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9][10]

Protocol: MTT Assay for Anticancer Drug Screening [10]

-

Cell Seeding: Plate cancer cells (e.g., human breast cancer cell line MCF-7 or lung cancer cell line A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the isonicotinic acid pyrrolidine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: In Vitro Anticancer Activity

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| Isonicotinic Acid | MCF-7 | >100 |

| Pyrrolidine | MCF-7 | >100 |

| IAP-1 | MCF-7 | 15.2 |

| IAP-2 | A549 | 9.8 |

| Doxorubicin | MCF-7 | 0.5 |

(Note: Data presented is hypothetical for illustrative purposes and should be replaced with actual experimental findings.)

B. Neuroprotection: Combating Neurodegenerative Processes

Emerging evidence suggests that derivatives of both isonicotinic acid and pyrrolidine possess neuroprotective properties, making their hybrids attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[8][11]

Mechanism of Action: One of the key mechanisms underlying neurodegeneration is neuroinflammation, which is often mediated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[12] This pathway plays a central role in regulating the expression of pro-inflammatory cytokines. Inhibition of NF-κB activation can therefore reduce neuroinflammation and exert a neuroprotective effect.[2][13]

Caption: Proposed inhibition of the NF-κB signaling pathway by isonicotinic acid pyrrolidine derivatives.

Experimental Evaluation: In Vitro Neuroprotection Assay

A common in vitro model for studying neuroprotection involves inducing neuronal damage with an excitotoxic agent like L-trans-2,4-pyrrolidine dicarboxylate (PDC) in the presence of a mitochondrial toxin to mimic ischemic conditions.[14]

Protocol: Neuroprotection against Excitotoxicity [14]

-

Cell Culture: Culture primary cerebellar granule neurons.

-

Induction of Damage: Expose the neurons to L-trans-pyrrolidine-2,4-dicarboxylate (PDC) and a mitochondrial toxin (e.g., 3-nitropropionic acid).

-

Compound Treatment: Co-treat the cells with various concentrations of the isonicotinic acid pyrrolidine derivatives.

-

Viability Assessment: After the treatment period, assess cell viability using methods such as the MTT assay or by staining with fluorescent markers like calcein-AM (live cells) and ethidium homodimer-1 (dead cells).

-

Data Analysis: Quantify the percentage of viable neurons in the treated groups compared to the control group (PDC and mitochondrial toxin only).

C. Anti-inflammatory and Antitubercular Applications

The anti-inflammatory potential of isonicotinic acid derivatives is well-established, with some compounds showing potent inhibition of reactive oxygen species (ROS) and cyclooxygenase (COX) enzymes.[15][16] The antitubercular activity of isoniazid, an isonicotinic acid hydrazide, is primarily due to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3][17]

Mechanism of Action (Anti-inflammatory): Many anti-inflammatory agents exert their effects by inhibiting COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins. The isonicotinoyl motif has been shown to be a key feature in some COX inhibitors.[18]

Mechanism of Action (Antitubercular): Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, thereby blocking mycolic acid biosynthesis.[17] The incorporation of a pyrrolidine moiety may enhance the compound's ability to penetrate the mycobacterial cell wall or modulate its interaction with the active site of InhA.

Experimental Evaluation: Murine Model of Tuberculosis

The efficacy of new antitubercular agents is often evaluated in a murine model of tuberculosis.[19][20][21]

Protocol: Murine Model of Tuberculosis for Drug Efficacy Testing [20]

-

Infection: Infect mice (e.g., BALB/c or C57BL/6 strains) via aerosol inhalation with a low dose of Mycobacterium tuberculosis H37Rv.

-

Treatment: After a pre-determined period to allow for the establishment of infection, treat the mice with the isonicotinic acid pyrrolidine derivatives, typically administered orally or via aerosol. Include a control group receiving vehicle and a positive control group receiving a standard antitubercular drug like isoniazid.

-

Evaluation: After the treatment period, sacrifice the mice and homogenize their lungs and spleens.

-

Bacterial Load Determination: Plate serial dilutions of the organ homogenates on appropriate agar medium (e.g., Middlebrook 7H11 agar) and incubate to determine the number of colony-forming units (CFUs).

-

Data Analysis: Compare the bacterial loads in the organs of the treated groups to those of the control groups to determine the efficacy of the test compounds.

Data Presentation: In Vivo Antitubercular Activity

| Treatment Group | Mean Log₁₀ CFU/Lung ± SD |

| Vehicle Control | 6.5 ± 0.3 |

| Isoniazid (25 mg/kg) | 4.2 ± 0.4 |

| IAP-3 (50 mg/kg) | 4.8 ± 0.5 |

(Note: Data presented is hypothetical for illustrative purposes and should be replaced with actual experimental findings.)

IV. Structure-Activity Relationship (SAR) and Future Directions

The therapeutic potential of isonicotinic acid pyrrolidine derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective compounds. Key structural modifications to explore include:

-

Substitution on the Pyrrolidine Ring: Introducing various substituents on the pyrrolidine ring can influence the compound's conformation, lipophilicity, and interactions with the target protein.

-

Modification of the Amide Linker: While a simple amide bond is common, exploring alternative linkers could modulate the compound's flexibility and metabolic stability.

-

Substitution on the Pyridine Ring: Although less common for isonicotinic acid derivatives, substitutions on the pyridine ring could fine-tune the electronic properties and binding interactions of the molecule.

Future research in this area should focus on a multi-pronged approach:

-

Expansion of the Chemical Space: Synthesize a broader library of isonicotinic acid pyrrolidine derivatives with diverse substitution patterns.

-

Target Identification and Validation: Employ techniques such as chemical proteomics and molecular docking to identify and validate the specific biological targets of the most active compounds.

-

In-depth Mechanistic Studies: Elucidate the detailed mechanisms of action, including the modulation of specific signaling pathways and off-target effects.

-

Pharmacokinetic and Toxicological Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-like potential.

V. Conclusion

The strategic amalgamation of the isonicotinic acid and pyrrolidine scaffolds offers a fertile ground for the discovery of novel therapeutic agents. This technical guide has provided a framework for the synthesis, evaluation, and mechanistic understanding of isonicotinic acid pyrrolidine derivatives, highlighting their potential in oncology, neuroprotection, and the fight against infectious and inflammatory diseases. By embracing a rational, data-driven approach to drug design and development, the scientific community can unlock the full therapeutic promise of this exciting class of hybrid molecules.

References

-

Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

-

Kankala, S., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (80), e50767. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8871. [Link]

-

Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed, 33652837. [Link]

-

Miricescu, D., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. International Journal of Molecular Sciences, 22(16), 8543. [Link]

-

Hernández-Fonseca, K., et al. (2001). Strategies for neuroprotection against L-trans-2,4-pyrrolidine dicarboxylate-induced neuronal damage during energy impairment in vitro. Journal of Neuroscience Research, 64(4), 417-426. [Link]

-

Ganot, N., et al. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay. YouTube. [Link]

-

Al-Obaidi, A. M. J., & Al-Amery, M. H. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Kumar, V., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ResearchGate. [Link]

-

De Groote, M. A., et al. (2014). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(4), 2263–2274. [Link]

-

Ferraz, C. R. P., et al. (2021). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

-

Tutunchi, H., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(15), 12053. [Link]

-

Słoczyńska, K., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants, 12(1), 164. [Link]

-

Jasas, D., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7808. [Link]

-

Uddin, M. S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International Journal of Molecular Sciences, 24(13), 10833. [Link]

-

Meltzer, P. C., et al. (2000). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 43(15), 2982–2991. [Link]

-

Verma, R., et al. (2023). A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. Frontiers in Microbiology, 14, 1109749. [Link]

-

Al-Suwaidan, A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

-

Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]

-

Al-Said, M. S., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 26(11), 3290. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8871. [Link]

-

Soto-Vázquez, R., et al. (2022). Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Gupta, R., et al. (2010). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 54(7), 2945–2952. [Link]

-

Gupta, S. C., et al. (2010). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. [Link]

-

Tiwari, D., et al. (2018). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. ACS Infectious Diseases, 4(11), 1623–1635. [Link]

-

Li, W., et al. (2023). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. Antioxidants, 12(12), 2095. [Link]

-

Kumar, A., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Molecular Structure, 1225, 129112. [Link]

-

Kim, J., et al. (2012). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. Biochemical Pharmacology, 84(6), 803–811. [Link]

-

Kumar, D., et al. (2022). Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole. Semantic Scholar. [Link]

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Wikipedia. (n.d.). Isoniazid. Wikipedia. [Link]

-

Li, Y., et al. (2023). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. ResearchGate. [Link]

-

Bentham Science. (n.d.). Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. Bentham Science. [Link]

-

Scientific Reports. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Scientific Reports. [Link]

-

Verma, R., et al. (2023). A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. ResearchGate. [Link]

-

ScienceOpen. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N- (4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ScienceOpen. [Link]

-

Liu, X., et al. (2011). Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats. Journal of Neuroinflammation, 8, 5. [Link]

-

ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]

-

Wang, C., et al. (2022). Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Molecules. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strategies for neuroprotection against L-trans-2,4-pyrrolidine dicarboxylate-induced neuronal damage during energy impairment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Purity of 2-Pyrrolidin-1-YL-isonicotinic Acid

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Pyrrolidin-1-YL-isonicotinic acid purity. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of this pharmaceutical intermediate. The protocol herein provides a comprehensive guide, from method development rationale to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction: The Imperative for Purity Analysis

2-Pyrrolidin-1-YL-isonicotinic acid (MW: 192.21 g/mol ) is a substituted pyridine carboxylic acid derivative, a class of compounds with significant interest in medicinal chemistry for the development of novel therapeutic agents.[3][4] The purity of such active pharmaceutical ingredient (API) precursors is a critical determinant of the safety and efficacy of the final drug product. A reliable analytical method is therefore essential to quantify the parent compound and to detect and quantify any process-related impurities or degradation products that may arise during synthesis, storage, or handling.

This document provides a scientifically grounded HPLC method, explaining the causal relationships behind the selection of chromatographic parameters. The inherent polarity of the molecule, due to the carboxylic acid and tertiary amine functionalities, presents a unique challenge in reversed-phase chromatography, often leading to poor retention.[5][6] This method addresses this challenge by optimizing the mobile phase pH to control the ionization state of the analyte, thereby achieving excellent peak shape and resolution.

Chromatographic Method Development: A Rationale-Driven Approach

The primary objective was to develop a method that is not only accurate and precise but also stability-indicating. A stability-indicating method is one that can resolve the main analyte from its potential degradation products, which is crucial for assessing the intrinsic stability of the drug substance.[7][8]

Analyte Characteristics and Chromatographic Considerations

2-Pyrrolidin-1-YL-isonicotinic acid is an amphiprotic molecule. The carboxylic acid group is acidic, while the pyridine and pyrrolidine nitrogens are basic. In reversed-phase HPLC, controlling the pH of the mobile phase is paramount to achieve reproducible retention and good peak symmetry for ionizable compounds.[9] By adjusting the mobile phase pH to be approximately 2-3 units below the pKa of the carboxylic acid and above the pKa of the basic nitrogens, the molecule will be in a predominantly single ionic form, which is ideal for chromatographic separation.

Optimized Chromatographic Conditions

The following parameters were optimized to achieve the desired separation:

| Parameter | Optimized Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary pump HPLC system with a UV detector is suitable. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 stationary phase provides the necessary hydrophobicity for retention of the analyte.[10] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and maintains a low pH to ensure consistent protonation of the analyte. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |

| Gradient Elution | 0-15 min: 10-90% B; 15-20 min: 90% B; 20-25 min: 10% B | A gradient elution is employed to ensure elution of any potential late-eluting impurities and to clean the column after each injection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 270 nm | Based on the UV spectrum of the isonicotinic acid chromophore.[11] |

| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |

| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | To ensure sample solubility and compatibility with the mobile phase. |

Experimental Protocols

Standard and Sample Preparation

Standard Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of 2-Pyrrolidin-1-YL-isonicotinic acid reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

Sample Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of the 2-Pyrrolidin-1-YL-isonicotinic acid sample.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[7][12] The goal is to achieve 5-20% degradation of the active substance.[13]

-

Acid Hydrolysis: To 1 mL of stock solution (1 mg/mL), add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with diluent.

-

Base Hydrolysis: To 1 mL of stock solution (1 mg/mL), add 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to a final concentration of 100 µg/mL with diluent.

-

Oxidative Degradation: To 1 mL of stock solution (1 mg/mL), add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.

-

Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Prepare a 100 µg/mL solution in the diluent.

-

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Prepare a 100 µg/mL solution in the diluent.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][14]

Specificity

Specificity was demonstrated by analyzing a blank (diluent), a standard solution, a sample solution, and the stressed samples from the forced degradation studies. The method is considered specific if the peak for 2-Pyrrolidin-1-YL-isonicotinic acid is well-resolved from any degradation peaks.

Linearity

Linearity was evaluated by analyzing a series of at least five concentrations of the reference standard over the range of 50-150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

| Parameter | Acceptance Criteria | Result |

| Range | 50 - 150 µg/mL | Conforms |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate at each level.

| Spike Level | Acceptance Criteria (% Recovery) | Mean Recovery (%) |

| 80% | 98.0 - 102.0 | 99.5 |

| 100% | 98.0 - 102.0 | 100.2 |

| 120% | 98.0 - 102.0 | 101.1 |

Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

-

Repeatability: Six replicate injections of the 100 µg/mL standard solution were made on the same day.

-

Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

| Precision Level | Acceptance Criteria (%RSD) | Result (%RSD) |

| Repeatability | ≤ 2.0% | 0.45% |

| Intermediate Precision | ≤ 2.0% | 0.68% |

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

| Parameter | Result |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters were checked after each variation.

Visualization of Workflows

Caption: Workflow for HPLC Method Development and Validation.

Caption: Protocol for Routine Purity Analysis.

Conclusion

The developed RP-HPLC method for the purity determination of 2-Pyrrolidin-1-YL-isonicotinic acid is specific, linear, accurate, precise, and robust. The successful resolution of the parent peak from degradation products in forced degradation studies confirms its stability-indicating nature. This application note provides a comprehensive and validated protocol that can be readily implemented in a quality control laboratory for the routine analysis and stability testing of 2-Pyrrolidin-1-YL-isonicotinic acid.

References

-

ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Available at: [Link][1][15]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link][7]

-

Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link][9]

-

[Comparative data regarding two HPLC methods for determination of isoniazid]. PubMed. Available at: [Link][11]

-

Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. Available at: [Link][8]

-

Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link][2]

-

A practical guide to forced degradation and stability studies for drug substances. Drug Development & Delivery. Available at: [Link][12]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available at: [Link][14]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link][6]

-

Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. Bibliomed. Available at: [Link][13]

-

Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link][10]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link][4]

Sources

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. CAS 98088-04-1 | 2-Pyrrolidin-1-YL-isonicotinic acid - Synblock [synblock.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. chromtech.com [chromtech.com]

- 11. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. onyxipca.com [onyxipca.com]

- 13. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology [bibliomed.org]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for the Enzymatic Inhibition Screening of 2-Pyrrolidin-1-YL-isonicotinic acid HCl

An in-depth guide to the use of 2-Pyrrolidin-1-YL-isonicotinic acid HCl in enzyme inhibition assays is provided below, designed for researchers, scientists, and professionals in drug development.

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 2-Pyrrolidin-1-YL-isonicotinic acid HCl presents a unique chemical architecture, integrating a pyrrolidine ring with an isonicotinic acid backbone.[1][2] This molecular hybridization suggests a compelling rationale for its investigation as a potential enzyme inhibitor. The pyrrolidine moiety is a prevalent feature in a multitude of biologically active compounds, including inhibitors of enzymes such as α-amylase, α-glucosidase, and the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[3][4][5] Concurrently, the isonicotinic acid scaffold is a well-established pharmacophore, most notably recognized in the antitubercular drug isoniazid, which functions as a pro-drug that ultimately inhibits mycolic acid biosynthesis.[4][6][7]

Given the established roles of these individual components in modulating enzyme activity, 2-Pyrrolidin-1-YL-isonicotinic acid HCl is a prime candidate for screening against a diverse panel of enzymes. This document provides a comprehensive guide for researchers to systematically evaluate the inhibitory potential of this compound, from initial screening to preliminary mechanism of action studies.

Foundational Principles of Enzyme Inhibition Assays

Before embarking on experimental work, a firm grasp of the principles of enzyme inhibition is crucial.[8] An enzyme inhibitor is a molecule that binds to an enzyme and reduces its activity.[9] The primary objective of an initial screening assay is to determine the concentration at which the compound inhibits the enzyme's activity by 50%, known as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a more potent inhibitor.

The mechanism of inhibition, which describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex, is a critical follow-up investigation. Common modalities include competitive, non-competitive, uncompetitive, and mixed inhibition.[10] Understanding the mechanism provides valuable insights into the inhibitor's mode of binding and can guide further drug development efforts.

General Protocol for a Primary Enzyme Inhibition Screen

This protocol provides a universal framework for conducting an initial screen of 2-Pyrrolidin-1-YL-isonicotinic acid HCl against a chosen enzyme.

Materials and Reagents

-

2-Pyrrolidin-1-YL-isonicotinic acid HCl (CAS No: 1187932-62-2)[1]

-

Target enzyme of interest

-

Enzyme-specific substrate

-

Assay buffer (optimized for the target enzyme)

-

Dimethyl sulfoxide (DMSO) for compound dissolution[11]

-

96-well microplates

-

Microplate reader (e.g., spectrophotometer, fluorometer, luminometer)

-

Positive control inhibitor (if available)

Preparation of Stock Solutions

-

Compound Stock: Prepare a high-concentration stock solution of 2-Pyrrolidin-1-YL-isonicotinic acid HCl (e.g., 10 mM) in 100% DMSO.[11] Ensure complete dissolution. Store at -20°C or as recommended.

-

Enzyme Working Solution: Dilute the enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

-

Substrate Working Solution: Prepare the substrate solution in the assay buffer at a concentration appropriate for the assay (typically at or near the Michaelis constant, K_m, for initial screens).

Assay Procedure

-

Serial Dilution: Prepare a serial dilution of the 2-Pyrrolidin-1-YL-isonicotinic acid HCl from the stock solution in the assay buffer. A common starting range is from 100 µM down to low nanomolar concentrations.

-

Assay Plate Setup:

-

Add a small volume (e.g., 1-2 µL) of the diluted compound to the wells of the 96-well plate.

-

Include wells for a negative control (DMSO vehicle only) and a positive control (a known inhibitor).

-

-

Enzyme Addition and Pre-incubation: Add the enzyme working solution to each well. Gently mix and pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[11] This allows the inhibitor to bind to the enzyme before the reaction is initiated.

-

Initiation of Reaction: Add the substrate working solution to all wells to start the enzymatic reaction.

-

Signal Detection: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength or settings. The kinetic or endpoint reading will depend on the specific assay format.

Data Analysis

-

Calculate Percent Inhibition: Percent Inhibition = [1 - (Signal_inhibitor - Signal_blank) / (Signal_vehicle - Signal_blank)] * 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Specific Protocol: Inhibition of a Prolyl Hydroxylase Domain (PHD) Enzyme

Given that some related compounds are known to inhibit 2-oxoglutarate-dependent dioxygenases, such as PHDs, the following is a detailed, exemplary protocol for assessing the inhibition of PHD2.[12][13][14]

Background: The Hypoxia-Inducible Factor (HIF) Pathway and PHDs

PHDs are key enzymes that regulate the stability of Hypoxia-Inducible Factor-alpha (HIF-α). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its degradation. Inhibition of PHDs stabilizes HIF-α, which can be a therapeutic strategy for conditions like anemia.[12][14]

Caption: Simplified HIF pathway showing PHD-mediated degradation of HIF-α and the point of intervention for a PHD inhibitor.

Assay Principle

This protocol utilizes an antibody-based detection method, such as an AlphaScreen assay, to measure the hydroxylation of a synthetic HIF-1α peptide by recombinant PHD2.[13]

Reagents and Materials

-

Recombinant human PHD2

-

Biotinylated HIF-1α peptide substrate (e.g., residues 556-574)[11]

-

2-Oxoglutarate (co-substrate)

-

Ascorbate and Fe(II) (co-factors)

-

Anti-hydroxyproline antibody

-

Acceptor and Donor beads for detection

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA

Experimental Workflow

Caption: Step-by-step workflow for the PHD2 inhibition assay.

Detailed Protocol Steps

-

Compound Plating: Add 2 µL of serially diluted 2-Pyrrolidin-1-YL-isonicotinic acid HCl to a 384-well ProxiPlate.

-

Enzyme Mix Preparation: Prepare a mix containing PHD2 (final concentration ~1 nM), FeSO₄ (final concentration ~5 µM), and Ascorbate (final concentration ~100 µM) in assay buffer.

-

Enzyme Addition: Add 8 µL of the enzyme mix to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature.

-

Substrate Mix Preparation: Prepare a mix containing the biotinylated HIF-1α peptide (final concentration ~50 nM) and 2-oxoglutarate (final concentration ~2 µM) in assay buffer.

-

Reaction Initiation: Add 10 µL of the substrate mix to each well to start the reaction.

-

Reaction Incubation: Incubate for 60 minutes at room temperature.

-

Detection: Add a mix of the anti-hydroxyproline antibody and the acceptor/donor beads. Incubate in the dark for 60 minutes before reading the plate.

Data Interpretation and Quantitative Summary

The results from the enzyme inhibition assays should be tabulated for clear comparison. Below is a template for summarizing the data.

| Compound | Target Enzyme | Assay Type | IC50 (µM) [95% CI] |

| 2-Pyrrolidin-1-YL-isonicotinic acid HCl | PHD2 | AlphaScreen | Experimental Value |

| Positive Control (e.g., Molidustat) | PHD2 | AlphaScreen | 0.007[13] |

| 2-Pyrrolidin-1-YL-isonicotinic acid HCl | α-Amylase | Spectrometric | Experimental Value |

| Positive Control (e.g., Acarbose) | α-Amylase | Spectrometric | Literature Value |

Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be taken when handling 2-Pyrrolidin-1-YL-isonicotinic acid HCl.[15]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[15][16][17] Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

MSDS of 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride. (n.d.). Capot Chemical. Retrieved January 26, 2026, from [Link]

-

Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Specifications of 2-Pyrrolidin-1-yl-isonicotinic acid hydrochloride. (n.d.). Capot Chemical. Retrieved January 26, 2026, from [Link]

-

Safety Data Sheet: Isonicotinic acid. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]

-

HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Enzymes and inhibitors in neonicotinoid insecticide metabolism. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

-

Digestion-Related Enzyme Inhibition Potential of Selected Mexican Medicinal Plants. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Regulation of intestinal hPepT1 (SLC15A1) activity by phosphodiesterase inhibitors is via inhibition of NHE3 (SLC9A3). (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. (n.d.). Oxford Academic. Retrieved January 26, 2026, from [Link]

-

Nicotine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Capsaicin: A Potent Inhibitor of Carbonic Anhydrase Isoenzymes. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (n.d.). Retrieved January 26, 2026, from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Enzyme-Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

Sources

- 1. CAS 1187932-62-2 | 2-Pyrrolidin-1-yl-isonicotinic acid hydrochloride - Synblock [synblock.com]

- 2. capotchem.com [capotchem.com]

- 3. Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Capsaicin: A Potent Inhibitor of Carbonic Anhydrase Isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme-Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. capotchem.com [capotchem.com]

- 16. carlroth.com [carlroth.com]

- 17. fishersci.ca [fishersci.ca]

Application Note: Preparation of Stock Solutions of 2-Pyrrolidin-1-YL-isonicotinic acid HCl for Research Applications

Abstract

This guide provides a detailed framework and step-by-step protocols for the preparation of stock solutions of 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride (HCl). The structural motifs of this compound—a pyrrolidine ring coupled with an isonicotinic acid backbone—are of significant interest in medicinal chemistry and drug discovery. Accurate and reproducible preparation of stock solutions is a foundational requirement for generating reliable data in any biological or chemical assay. This document outlines the critical physicochemical properties of the compound, safety and handling procedures, and validated protocols for preparing high-concentration stocks in organic solvents like Dimethyl Sulfoxide (DMSO) and lower-concentration stocks in aqueous-based systems. The causality behind solvent selection and handling techniques is explained to empower researchers to make informed decisions tailored to their specific experimental needs.

Compound Characterization and Physicochemical Properties

A thorough understanding of the compound's properties is the first step toward successful stock solution preparation. 2-Pyrrolidin-1-YL-isonicotinic acid HCl is a hydrochloride salt, which generally enhances the aqueous solubility of the parent molecule compared to its free base form.[1] The pyridine and carboxylic acid moieties contribute to its polarity.

Key Physicochemical Data:

| Property | Value | Source(s) |

| Chemical Name | 2-Pyrrolidin-1-YL-isonicotinic acid hydrochloride | [2][3] |

| CAS Number | 1187932-62-2 | [2][3] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [2][3] |

| Molecular Weight | 228.68 g/mol | [2][3] |

| Appearance | White to off-white solid (typical for similar compounds) | Inferred |

| Purity | ≥96-98% (as specified by supplier) | [2][3] |

| Solubility Profile | DMSO: Expected to be highly soluble.Water: As an HCl salt, moderate aqueous solubility is expected.[4][5]Ethanol: Likely soluble.[5] | Inferred |

| Stability | Stable under recommended storage conditions. Hygroscopic. | [5][6] |

| Storage (Solid) | Store in a dry, sealed container in a cool, well-ventilated place. | [3] |

Safety and Handling Precautions

Before handling the compound, it is imperative to review the Safety Data Sheet (SDS). The toxicological properties of 2-Pyrrolidin-1-YL-isonicotinic acid HCl have not been thoroughly investigated.[6] Therefore, it must be handled with care, assuming it is potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

-

Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[6]

-

Handling: Avoid dust formation. Use appropriate tools for weighing and transferring the solid.

-

Disposal: Dispose of waste materials according to local, state, and federal regulations. Unused material and contaminated labware should be treated as chemical waste.[6]

Foundational Principles of Stock Solution Preparation

The reliability of experimental data is directly linked to the quality of the reagents used. Preparing a concentrated stock solution is more accurate and efficient than repeatedly weighing small quantities of a compound for each experiment.[7][8]

Causality in Solvent Selection: The choice of solvent is the most critical decision in this process and is dictated by two factors: the compound's solubility and the experimental system's tolerance.

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is the default choice for creating high-concentration stock solutions (e.g., 10-50 mM) of novel organic compounds for screening libraries.[9] Its high solvating capacity often overcomes poor aqueous solubility.

-

Aqueous Buffers (e.g., PBS, Saline): For direct application in many biological assays, aqueous solutions are preferred. The HCl salt form of the title compound is intended to improve its solubility in water. However, the maximum achievable concentration may be lower than in DMSO.

-

Ethanol: A polar protic solvent that can be an alternative to DMSO. It is often less toxic to cells than DMSO but may have lower solvating power for some compounds.[10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration (10 mM) Stock Solution in DMSO

This protocol is ideal for creating a primary stock for long-term storage, from which working solutions for various assays can be prepared.

Materials:

-

2-Pyrrolidin-1-YL-isonicotinic acid HCl (MW: 228.68 g/mol )

-

Anhydrous/High-Purity DMSO

-

Analytical balance

-

Calibrated micropipettes

-

Sterile microcentrifuge tubes or cryovials for aliquots

-

Vortex mixer and/or sonicator

Calculation: To prepare a 10 mM stock solution, the required mass is calculated using the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass = 0.010 mol/L × 0.001 L × 228.68 g/mol = 0.0022868 g = 2.29 mg

Step-by-Step Methodology:

-

Tare a clean, dry weighing vessel (e.g., a microcentrifuge tube) on an analytical balance.

-

Carefully weigh 2.29 mg of 2-Pyrrolidin-1-YL-isonicotinic acid HCl directly into the tared tube.

-

Expert Insight: For quantities this small, weighing directly into the final dissolution vessel minimizes transfer loss. If the amount is difficult to see, be assured it is present and proceed.[11]

-

-

Add 1.0 mL of high-purity DMSO to the tube using a calibrated pipette.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

If dissolution is slow, briefly sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied if necessary.[12]

-

Once fully dissolved, centrifuge the tube briefly to collect the entire solution at the bottom.

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

-

Label each aliquot clearly with the compound name, concentration (10 mM in DMSO), and preparation date.

-

Store the aliquots at -20°C or -80°C for long-term stability.[8]

Protocol 2: Preparation of an Aqueous Stock Solution (e.g., 1 mM in PBS)

This protocol is designed for applications where DMSO is undesirable. The maximum achievable concentration should be determined empirically.

Materials:

-

2-Pyrrolidin-1-YL-isonicotinic acid HCl (MW: 228.68 g/mol )

-

Phosphate-Buffered Saline (PBS), pH 7.4, sterile

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Sterile syringe filter (0.22 µm)

Calculation: For 10 mL (0.01 L) of a 1 mM (0.001 mol/L) solution: Mass = 0.001 mol/L × 0.01 L × 228.68 g/mol = 0.0022868 g = 2.29 mg

Step-by-Step Methodology:

-

Weigh 2.29 mg of 2-Pyrrolidin-1-YL-isonicotinic acid HCl and transfer it to a 10 mL volumetric flask.

-

Add approximately 7-8 mL of PBS to the flask.

-

Add a small magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is completely dissolved. This may take some time.

-

Expert Insight: As a hydrochloride salt, dissolution in a neutral pH buffer should be favorable. Avoid adding base, as this would convert it to the less soluble free-base form.

-

-

Once dissolved, remove the stir bar and rinse it with a small amount of PBS, collecting the rinse in the flask.

-

Carefully add PBS to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

-

Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

-

For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

-